molecular formula C11H11F3O B13427201 2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one CAS No. 268557-42-2

2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one

Cat. No.: B13427201
CAS No.: 268557-42-2
M. Wt: 216.20 g/mol
InChI Key: YKFSKJSZKRAHKJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one is an organic compound with the molecular formula C11H11F3O It is a trifluoromethyl ketone, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one typically involves the reaction of 3-propylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-propylbenzoic acid.

    Reduction: Formation of 2,2,2-trifluoro-1-(3-propylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the propyl group.

    2,2,2-Trifluoro-1-(3-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a propyl group.

    2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine atoms on the phenyl ring.

Uniqueness

2,2,2-Trifluoro-1-(3-propylphenyl)ethan-1-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and distinct applications compared to similar compounds.

Properties

CAS No.

268557-42-2

Molecular Formula

C11H11F3O

Molecular Weight

216.20 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-propylphenyl)ethanone

InChI

InChI=1S/C11H11F3O/c1-2-4-8-5-3-6-9(7-8)10(15)11(12,13)14/h3,5-7H,2,4H2,1H3

InChI Key

YKFSKJSZKRAHKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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